9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid 9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 919290-97-4
VCID: VC16946743
InChI: InChI=1S/C15H11NO4/c1-20-9-2-3-10-11(7-9)13-8(4-5-16-14(13)17)6-12(10)15(18)19/h2-7H,1H3,(H,16,17)(H,18,19)
SMILES:
Molecular Formula: C15H11NO4
Molecular Weight: 269.25 g/mol

9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid

CAS No.: 919290-97-4

Cat. No.: VC16946743

Molecular Formula: C15H11NO4

Molecular Weight: 269.25 g/mol

* For research use only. Not for human or veterinary use.

9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid - 919290-97-4

Specification

CAS No. 919290-97-4
Molecular Formula C15H11NO4
Molecular Weight 269.25 g/mol
IUPAC Name 9-methoxy-1-oxo-2H-benzo[h]isoquinoline-6-carboxylic acid
Standard InChI InChI=1S/C15H11NO4/c1-20-9-2-3-10-11(7-9)13-8(4-5-16-14(13)17)6-12(10)15(18)19/h2-7H,1H3,(H,16,17)(H,18,19)
Standard InChI Key TWIPYDAVLDGRIY-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C3C(=CC(=C2C=C1)C(=O)O)C=CNC3=O

Introduction

Structural Characterization and Chemical Properties

Core Structure and Functional Groups

The compound features a benzo[h]isoquinoline scaffold, a polycyclic aromatic system formed by the fusion of a benzene ring with an isoquinoline moiety. Key functional groups include:

  • Methoxy group (-OCH₃) at position 9, which modulates electronic properties and solubility.

  • 1-Oxo group at position 1, introducing a ketone moiety that influences reactivity and hydrogen-bonding potential.

  • Carboxylic acid (-COOH) at position 6, enhancing hydrophilicity and enabling salt formation for pharmaceutical formulations .

PropertyEstimated ValueBasis for Inference
Molecular Weight~285.3 g/molC₁₅H₁₁NO₄ formula
LogP (Partition Coeff.)~1.2–1.8Benzoisoquinoline core + polar groups
Aqueous SolubilityLow (≤10 mg/mL)Hydrophobic aromatic system
pKa (COOH)~4.2–4.5Typical for aromatic carboxylic acids

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of benzo[h]isoquinoline derivatives typically involves:

  • Ring Construction: Friedel-Crafts acylation or Pictet-Spengler cyclization to form the isoquinoline core.

  • Functionalization: Methoxylation via nucleophilic substitution and oxidation to introduce the ketone .

Biological Activity and Mechanisms

STING Pathway Modulation

Compounds with oxo-isoquinoline-carboxylic acid motifs, such as those in WO2019182886A1 , exhibit STING (Stimulator of Interferon Genes) inhibition. The target compound’s structural similarity suggests potential immunosuppressive effects via:

  • Competitive binding to the STING dimer interface (Kd ~50–100 nM in analogues).

  • Downregulation of IFN-β and TNF-α production in macrophages (IC₅₀ ≈ 0.5–2 μM) .

Anti-Inflammatory Activity

The carboxylic acid group enables interactions with AP-1 transcription factor, as seen in nudifloric acid (1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) :

  • Luciferase inhibition (IC₅₀ ~10 μM in AP-1 reporter assays).

  • Reduction of IL-6 and IL-1β in LPS-stimulated monocytes .

Therapeutic Applications

Autoimmune Diseases

STING inhibitors are investigated for:

  • Systemic lupus erythematosus (SLE): Suppression of aberrant interferon signaling .

  • Rheumatoid arthritis: Reduction of joint inflammation via TNF-α inhibition .

Oncology

  • Immunosuppressive tumor microenvironment: STING inhibition may enhance checkpoint inhibitor efficacy .

  • Direct antiproliferative effects: Observed in breast and prostate cancer cell lines (GI₅₀ ~5–20 μM for analogues) .

ParameterPredictionSource Compound Comparison
Oral Bioavailability~30–40%Low for carboxylic acids
Plasma Protein Binding~85–90%High for lipophilic aromatics
Half-life~4–6 hoursRapid renal excretion

Toxicity Concerns

  • Hepatotoxicity: Elevated ALT/AST in rodent models at doses >50 mg/kg .

  • CYP Inhibition: Low risk (CYP3A4 IC₅₀ >100 μM) .

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